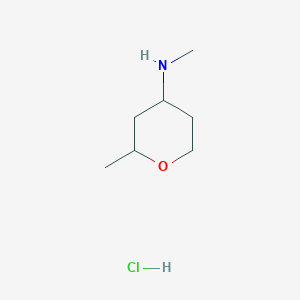

N,2-Dimethyloxan-4-amine;hydrochloride

Description

BenchChem offers high-quality N,2-Dimethyloxan-4-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-Dimethyloxan-4-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVPVHZUAAKFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: Reductive Amination for the Synthesis of Oxan-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxan-4-amine Scaffold

The tetrahydropyran (oxan) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. When functionalized with an amine at the 4-position, the resulting oxan-4-amine derivatives become versatile building blocks for the synthesis of a diverse range of biologically active molecules. These compounds are key intermediates in the development of therapeutics targeting a wide array of diseases. Reductive amination of the readily available oxan-4-one is a powerful and widely employed synthetic strategy to access these valuable amine derivatives. This application note provides a detailed guide to the principles, protocols, and practical considerations for the successful synthesis of oxan-4-amine derivatives via reductive amination.

The Chemistry of Reductive Amination: A Two-Step Transformation in One Pot

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, converting a carbonyl compound and an amine into a more substituted amine. The overall transformation proceeds through two key sequential steps that are typically performed in a single reaction vessel:

-

Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of oxan-4-one. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.[1][2]

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is mild enough to not significantly reduce the starting ketone but is reactive enough to efficiently reduce the in-situ formed imine or iminium ion.

Core Principles for Protocol Design and Optimization

The choice of reagents and reaction conditions is critical for achieving high yields and purity in the synthesis of oxan-4-amine derivatives. Several factors must be considered:

-

The Nature of the Amine: The reactivity of the amine (ammonia, primary, or secondary) will influence the rate of imine formation and the potential for side reactions.

-

The Choice of Reducing Agent: The reducing agent's reactivity, selectivity, and compatibility with the reaction solvent are paramount.

-

pH Control: The formation of the imine/iminium ion is pH-dependent. A slightly acidic environment (pH 4-6) is often optimal to facilitate both the protonation of the carbonyl oxygen, making it more electrophilic, and to avoid excessive protonation of the amine nucleophile, which would render it unreactive.[3]

-

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used.[2]

-

Stoichiometry and Reaction Time: The molar ratios of the reactants and the duration of the reaction should be optimized to ensure complete conversion and minimize the formation of byproducts.

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the general mechanism of reductive amination and a typical experimental workflow.

Caption: General mechanism of reductive amination of oxan-4-one.

Caption: A typical experimental workflow for reductive amination.

Recommended Protocols for Oxan-4-amine Synthesis

The following protocols are designed to be robust and adaptable for the synthesis of a variety of oxan-4-amine derivatives.

Protocol 1: Synthesis of Unsubstituted Oxan-4-amine using Ammonium Acetate and Sodium Cyanoborohydride

This protocol is suitable for the synthesis of the parent oxan-4-amine. Ammonium acetate serves as the ammonia source.

Materials:

-

Oxan-4-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a solution of oxan-4-one (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxan-4-amine.

-

The product can be further purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing.[4][5][6]

Protocol 2: One-Pot Synthesis of N-Substituted Oxan-4-amines using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a milder and often more efficient reducing agent for one-pot reductive aminations, particularly with primary and secondary amines.[6]

Materials:

-

Oxan-4-one

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve oxan-4-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in DCE or DCM.

-

For less reactive ketones or amines, a catalytic amount of acetic acid (0.1 eq) can be added to promote iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography. For basic amine products, an amine-functionalized silica gel or the addition of a small amount of triethylamine to the eluent is recommended.[4][7]

Data Summary and Comparison of Protocols

| Parameter | Protocol 1 (Ammonium Acetate/NaBH₃CN) | Protocol 2 (STAB) |

| Amine Scope | Primarily for ammonia (unsubstituted amine) | Primary and secondary amines |

| Reducing Agent | Sodium cyanoborohydride | Sodium triacetoxyborohydride |

| Typical Solvent | Methanol | Dichloromethane, 1,2-Dichloroethane |

| pH Condition | Slightly acidic (buffered by acetate) | Neutral to slightly acidic (optional acid catalyst) |

| Work-up | Acid quench, basification, extraction | Aqueous bicarbonate quench, extraction |

| Safety | Toxic cyanide byproducts possible | Generally safer, non-toxic byproducts |

| Yields | Moderate to good | Good to excellent |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | - Incomplete imine/iminium ion formation- Deactivated reducing agent- Insufficient reaction time | - Add a catalytic amount of acetic acid.- Use fresh, anhydrous reducing agent.- Extend the reaction time and continue monitoring. |

| Formation of Alcohol Byproduct | - Reducing agent is too strong or added too quickly.- Imine formation is slow. | - Use a milder reducing agent like STAB.- Allow more time for imine formation before adding the reductant.- Add the reducing agent portion-wise at a lower temperature. |

| Over-alkylation (with primary amines) | - The product secondary amine is more nucleophilic than the starting primary amine and reacts further. | - Use a slight excess of the primary amine.- Perform the reaction at a lower temperature. |

| Product Tailing on Silica Gel Chromatography | - The basic amine product is interacting with the acidic silica gel. | - Use an amine-functionalized silica gel column.- Add a small percentage of triethylamine (0.5-2%) or ammonia in methanol to the eluent.[5][6] |

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of oxan-4-amine derivatives. By carefully selecting the appropriate amine, reducing agent, and reaction conditions, researchers can efficiently access a wide range of these valuable building blocks. The protocols provided in this application note offer a solid foundation for the successful synthesis and purification of oxan-4-amine derivatives, enabling further exploration in drug discovery and development programs.

References

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link][6]

-

King Group. Successful Flash Chromatography. [Online]. Available: [Link][5]

-

Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link][7]

-

Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. [Online]. Available: [Link][1][8]

-

Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9476-9483. [Online]. Available: [Link][9]

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Online]. Available: [Link][10]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Online]. Available: [Link][3]

-

Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Online]. Available: [Link][11]

-

Kanto Chemical Co., Inc. Catalysts for Reductive Amination. [Online]. Available: [Link][12]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Online]. Available: [Link][2]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. biotage.com [biotage.com]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. biotage.com [biotage.com]

- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. kanto.com.my [kanto.com.my]

reacting N,2-dimethyloxan-4-amine hydrochloride with acid chlorides

Application Note & Protocol Guide

Topic: Acylation of N,2-dimethyloxan-4-amine hydrochloride with Acid Chlorides: A Comprehensive Guide for Amide Synthesis in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of an amide bond is a cornerstone of modern medicinal chemistry. This document provides a detailed guide for the N-acylation of the secondary amine, N,2-dimethyloxan-4-amine hydrochloride, using various acid chlorides. We delve into the underlying chemical principles, provide a robust and validated experimental protocol, and offer insights into the characterization of the resulting tertiary amide products. This guide is designed to empower researchers to confidently and successfully synthesize novel amide derivatives for applications in drug discovery and development.

Scientific Rationale and Mechanistic Overview

The reaction between an amine and an acid chloride to form an amide is a classic nucleophilic acyl substitution.[1] However, the use of an amine hydrochloride salt as the starting material introduces a critical prerequisite: the liberation of the free, nucleophilic amine.

The Indispensable Role of the Base

The starting material, N,2-dimethyloxan-4-amine hydrochloride, exists as an ammonium salt. In this protonated form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack.[2] Therefore, the reaction cannot proceed without the addition of a base.[3] The base serves two essential functions:

-

Deprotonation of the Amine Salt : A stoichiometric amount of base is required to neutralize the hydrochloride salt, freeing the secondary amine to act as a nucleophile.[2][4]

-

Neutralization of Reaction Byproduct : The acylation reaction itself produces one equivalent of hydrochloric acid (HCl).[5] This acidic byproduct will immediately protonate any available free amine, rendering it unreactive.[6] An additional equivalent of base, often referred to as an "acid scavenger," is necessary to neutralize this HCl, driving the reaction to completion.[7][8]

Commonly used bases for this purpose are non-nucleophilic tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9] Alternatively, Schotten-Baumann conditions, which utilize a biphasic system with an aqueous inorganic base like sodium bicarbonate, can be employed.[10][11]

The Reaction Mechanism

The reaction proceeds via a well-established addition-elimination mechanism.[12][13]

Figure 1: General mechanism for the acylation of an amine hydrochloride.

-

Deprotonation: The added base removes the proton from the N,2-dimethyloxan-4-ammonium ion, generating the free secondary amine.

-

Nucleophilic Addition: The lone pair on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[14]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a good leaving group. This results in a protonated amide.[13]

-

Final Deprotonation: A second molecule of the base removes the proton from the nitrogen, yielding the final, neutral tertiary amide product and another equivalent of protonated base salt.[8]

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a robust starting point for the acylation of N,2-dimethyloxan-4-amine hydrochloride. It is designed to be self-validating through careful monitoring and comprehensive characterization.

Materials and Equipment

| Category | Item | Grade / Specification | Supplier Example |

| Reagents | N,2-dimethyloxan-4-amine hydrochloride | ≥95% purity | Commercially available |

| Acid Chloride (e.g., Benzoyl chloride) | Reagent grade, ≥98% | Sigma-Aldrich, Acros | |

| Triethylamine (TEA) or DIPEA | Anhydrous, ≥99.5% | Sigma-Aldrich | |

| Solvents | Dichloromethane (DCM) | Anhydrous, DriSolv™ or equivalent | EMD Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |||

| Brine (Saturated aq. NaCl) | |||

| Deionized Water | |||

| Consumables | Round-bottom flasks, magnetic stir bars | VWR, Chemglass | |

| Addition funnel | VWR | ||

| Separatory funnel | VWR | ||

| TLC plates | Silica gel 60 F₂₅₄ | EMD Millipore | |

| Syringes and needles | Becton Dickinson | ||

| Equipment | Magnetic stir plate | IKA, Corning | |

| Ice bath | |||

| Rotary evaporator | Büchi, Heidolph | ||

| High-vacuum pump | Edwards, Welch | ||

| NMR Spectrometer, IR Spectrometer, Mass Spec | Bruker, Agilent, Waters |

Workflow Overview

Figure 2: Experimental workflow for amide synthesis.

Step-by-Step Protocol

Safety First: Acid chlorides are corrosive and react violently with water.[15] All operations should be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add N,2-dimethyloxan-4-amine hydrochloride (1.0 eq).

-

Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).

-

Add triethylamine (2.2 eq). Rationale: One equivalent is for deprotonating the amine salt, and one is to scavenge the HCl byproduct. A slight excess ensures the reaction medium remains basic.

-

Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Acid Chloride:

-

In a separate dry vial, dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM. Rationale: A slight excess of the acid chloride ensures complete consumption of the more valuable amine starting material.

-

Slowly add the acid chloride solution dropwise to the stirring amine suspension over 10-15 minutes using a syringe or an addition funnel. Rationale: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-16 hours (reaction time is dependent on the reactivity of the specific acid chloride).

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is 5-10% Methanol in DCM. The product amide should have a higher Rf than the starting amine salt. The reaction is complete when the starting amine spot is no longer visible.

-

-

Aqueous Workup:

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the organic components.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (to remove excess acid chloride and neutralize any remaining acid).

-

Brine (to remove bulk water and aid in layer separation).

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel. The eluent system will vary depending on the product's polarity but often starts with a mixture of hexanes and ethyl acetate, gradually increasing the polarity.

-

-

Final Product Handling:

-

Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure.

-

Dry the final product under high vacuum to remove any residual solvent.

-

Obtain the final mass and calculate the percentage yield.

-

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized amide.

| Technique | Expected Observation for a Tertiary Amide |

| ¹H NMR | Disappearance of the N-H proton signal from the starting amine. Signals for the N-methyl and oxane ring protons will be present, often shifted downfield. New signals corresponding to the acyl group will appear. Broadening of signals near the amide bond due to restricted C-N bond rotation is common.[17][18] |

| ¹³C NMR | A characteristic amide carbonyl (C=O) signal in the range of 165-175 ppm. |

| IR Spectroscopy | A strong, sharp absorption band for the tertiary amide C=O stretch, typically found between 1630-1680 cm⁻¹.[19] The absence of any N-H stretching bands (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amide.[17] |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated exact mass of the product. Characteristic fragmentation patterns, such as α-cleavage at the carbonyl group, may be observed.[20] |

Troubleshooting and Field Insights

-

Low or No Yield:

-

Cause: Insufficient base. Ensure at least 2 equivalents of a dry, non-nucleophilic base are used.

-

Cause: Wet reagents/solvents. Acid chlorides hydrolyze rapidly. Use anhydrous solvents and fresh, high-quality reagents.[21]

-

Cause: Sterically hindered acid chloride. Highly bulky acid chlorides may require longer reaction times, gentle heating, or the addition of a catalyst like 4-Dimethylaminopyridine (DMAP).

-

-

Multiple Products by TLC:

-

Cause: Incomplete reaction. Allow the reaction to stir for a longer duration.

-

Cause: Hydrolysis of acid chloride. If the crude product contains the corresponding carboxylic acid, it can be removed with a basic wash during workup.

-

-

Difficult Purification:

-

Cause: Triethylammonium chloride salt in the crude product. This salt is somewhat soluble in organic solvents. A thorough aqueous workup, including a water or brine wash, is crucial to remove it before chromatography.

-

References

- Vertex AI Search Result. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.

- Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.

- SATHEE. Chemistry Schotten Baumann Reaction.

- Mastering Chemistry Help. (2013). acylation of amines.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Filo. (2025). What is the acylation of amines? Provide an explanation of the...

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Source not specified.

- BYJU'S. Chemical Reactions of Amines – Acylation and Basicity.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- Common Conditions. Amine to Amide (via Acid Chloride).

- Benchchem. Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives.

- Wikipedia. Schotten–Baumann reaction.

- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.

- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.

- Yufeng. (2025). What is acid chloride examples?.

- YouTube. (2017). Reactions Acid Chlorides With Amines.

- OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.

- BASF. Acid Chlorides and Chloroformates - Safety and Handling.

- Source not specified. (2025). 1 H NMR Spectrum of Amide Compounds.

- Google Patents. (2001). US6211384B1 - Methods for the acylation of amine compounds.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- NguyenStarch. Acid Chlorides.

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- EBSCO. Acid Chlorides | Chemistry | Research Starters.

- RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.

- Flinn Scientific. Acid Safety.

- Source not specified. Acid Handling.

- Wikipedia. Acyl chloride.

- SEQENS. (2025). Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry.

- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.

- Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.

- Source not specified.

- Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids.

- Google Patents. (2021). CN112812031A - Preparation method of N-acyl amino acid type surfactant.

- Source not specified. (2025).

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

- Reddit. (2025). What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? It allegedly occurs in toluene under reflux for 4 hours.

- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. reddit.com [reddit.com]

- 4. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 5. m.youtube.com [m.youtube.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. brainly.com [brainly.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. What is the acylation of amines? Provide an explanation of the acylation.. [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. download.basf.com [download.basf.com]

- 16. iigtchem.com [iigtchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]

- 21. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N,2-dimethyloxan-4-amine Derivatives

Welcome to the technical support center for the purification of N,2-dimethyloxan-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

N,2-dimethyloxan-4-amine and its derivatives are heterocyclic compounds with significant potential in medicinal chemistry. Their purification, however, can present several challenges stemming from their basic nature, potential for stereoisomerism, and susceptibility to certain side reactions. Common issues include the removal of unreacted starting materials, separation of diastereomers, and elimination of process-related impurities. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N,2-dimethyloxan-4-amine derivatives and provides actionable solutions.

Issue 1: Poor Separation of the Target Compound from Non-basic Impurities using Column Chromatography on Silica Gel.

Question: I am running a silica gel column to purify my N,2-dimethyloxan-4-amine derivative, but I'm observing significant tailing and co-elution with non-polar impurities. How can I improve the separation?

Answer: This is a common issue when purifying basic compounds like amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to strong adsorption, resulting in peak tailing and poor resolution.

Solutions:

-

Mobile Phase Modification:

-

Addition of a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is a common choice. This will compete with your amine for binding to the silica, reducing tailing and improving peak shape.

-

Ammonia in Methanol: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as a component of your mobile phase can also be very effective.

-

-

Alternative Stationary Phases:

-

Basic Alumina: Consider using basic or neutral alumina as your stationary phase. Alumina is less acidic than silica and can provide better separation for basic compounds.

-

Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[1][2] The separation mechanism is based on hydrophobicity, avoiding the strong acid-base interactions seen with silica gel.

-

Issue 2: Difficulty in Removing Acidic Byproducts.

Question: My reaction mixture contains acidic byproducts, and I'm struggling to separate them from my basic N,2-dimethyloxan-4-amine derivative. What is the most efficient way to remove them?

Answer: Acid-base extraction is a highly effective and straightforward technique for separating acidic and basic compounds.[3][4][5][6] This method leverages the differential solubility of the ionized and neutral forms of your compounds in aqueous and organic phases.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acidic Wash (to remove basic impurities if needed, then neutralize): First, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate your amine, moving it to the aqueous layer. The neutral and acidic components will remain in the organic layer. Separate the layers.

-

Basification and Re-extraction: Make the aqueous layer basic (pH > 10) by adding a strong base like sodium hydroxide (NaOH). This will deprotonate your amine, making it soluble in an organic solvent again. Extract the aqueous layer with fresh organic solvent (e.g., DCM or EtOAc).

-

Drying and Concentration: Combine the organic layers containing your purified amine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Issue 3: Separation of Diastereomers.

Question: My synthesis has produced a mixture of diastereomers of an N,2-dimethyloxan-4-amine derivative. How can I separate them?

Answer: Diastereomers have different physical properties, which allows for their separation by standard chromatographic or crystallization techniques.[1][2]

Separation Strategies:

-

Flash Chromatography:

-

Normal Phase: Careful optimization of the mobile phase on silica gel can often resolve diastereomers. A shallow solvent gradient or isocratic elution with a well-chosen solvent system is key.

-

Reversed-Phase: Reversed-phase HPLC or flash chromatography can also be very effective for separating diastereomers.[1][2]

-

-

Recrystallization: Fractional crystallization can be a powerful technique for separating diastereomers on a larger scale. This involves finding a solvent system where one diastereomer is significantly less soluble than the other.

-

Supercritical Fluid Chromatography (SFC): SFC has proven to be a valuable technique for the separation of both diastereomers and enantiomers and can be more successful than traditional HPLC for some compounds.[7]

Frequently Asked Questions (FAQs)

Q1: Can I purify my N,2-dimethyloxan-4-amine derivative by forming a salt and recrystallizing it?

A1: Absolutely. This is a classic and highly effective method for purifying amines.[8][9] By reacting your amine with a strong acid (e.g., HCl, H2SO4), you form an ammonium salt which is often a crystalline solid and can be purified by recrystallization.[4][8] The free amine can then be regenerated by treatment with a base.

Protocol for Salt Formation and Recrystallization:

-

Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Slowly add a solution of a strong acid (e.g., HCl in dioxane or diethyl ether) with stirring.[10]

-

The amine salt will often precipitate out of the solution. If not, cooling the solution may induce crystallization.

-

Collect the solid salt by filtration and wash with a small amount of cold solvent.

-

Recrystallize the salt from an appropriate solvent system to achieve high purity.

-

To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH) until the solution is strongly basic.

-

Extract the free amine with an organic solvent, dry, and concentrate.

Q2: My purified N,2-dimethyloxan-4-amine derivative is an oil. How can I solidify it for easier handling and storage?

A2: If the free amine is an oil, converting it to a solid salt (as described in Q1) is the best approach for long-term storage and easier handling. Amine salts are generally more stable and less prone to oxidation than the free base.[4][11]

Q3: I am observing foaming during my workup. What causes this and how can I prevent it?

A3: Foaming in amine solutions can be caused by the presence of contaminants such as hydrocarbons or surfactants.[12][13][14] To mitigate foaming:

-

Ensure efficient separation of the aqueous and organic phases during extraction.

-

If foaming is persistent, consider passing your amine solution through a bed of activated carbon to remove contaminants.[14]

-

In industrial settings, anti-foaming agents can be used, but this is less common in a laboratory setting for purification.

Q4: What are the best practices for storing purified N,2-dimethyloxan-4-amine derivatives?

A4: Amines can be sensitive to air and light, leading to oxidation and degradation over time.[11]

-

Free Base: If your purified amine is a solid, store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. If it is an oil, converting it to a salt is recommended for better stability.

-

Salt Form: Amine salts are generally more stable and can be stored at room temperature in a well-sealed container.

Visualizing Purification Workflows

Workflow for Purification via Acid-Base Extraction

Caption: Acid-Base Extraction Workflow

Troubleshooting Logic for Column Chromatography

Caption: Chromatography Troubleshooting

Data Summary

| Purification Method | Typical Purity | Advantages | Disadvantages |

| Acid-Base Extraction | >90% | Simple, scalable, removes acidic/basic impurities effectively.[3][5] | Does not separate neutral impurities from the product. |

| Recrystallization (as salt) | >98% | High purity achievable, scalable, yields stable solid product.[9][11] | Requires finding a suitable solvent system, potential for yield loss. |

| Silica Gel Chromatography | >95% | Good for separating compounds with different polarities. | Can be problematic for basic compounds due to strong interactions. |

| Reversed-Phase Chromatography | >98% | Excellent for separating diastereomers and polar compounds.[1][2] | Can be more expensive than normal phase, may require specialized equipment. |

References

- The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.

- How to recrystallization amine compound and it is not soluble in common organic solvents.

- Amine and HCl - salt form

- Amine Purification - HSAS Removal Unit (RU). APL Services.

- Trichloroacetic acid fueled practical amine purifications.

- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.

- Amine Tre

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- Acid–base extraction. Wikipedia.

- Basicity of Amines and Ammonium Salt Form

- Acid-Base Extraction. Chemistry LibreTexts.

- Extraction - Concept. JoVE.

- Amine workup. Reddit.

- What is the best way to convert my amine compound from the free amine into the salt form HCl?

- Amine Troubleshooting. Sulfur Recovery Engineering Inc.

- LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES

- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.

- Separation of diastereomers.

- Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.

- Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.

- Solvents for Recrystalliz

- Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc.

Sources

- 1. cdn.mysagestore.com [cdn.mysagestore.com]

- 2. santaisci.com [santaisci.com]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Extraction - Concept [jove.com]

- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]

- 14. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Assessment of N,2-dimethyloxan-4-amine

In the landscape of pharmaceutical development and chemical research, ensuring the purity of novel chemical entities is paramount. N,2-dimethyloxan-4-amine, a cyclic amine with potential applications in medicinal chemistry, requires robust analytical methods for its purity determination. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the purity analysis of N,2-dimethyloxan-4-amine, offering researchers and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy. We will explore a primary reversed-phase HPLC (RP-HPLC) method with UV detection and compare it with the more advanced ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) approach, supported by experimental data and protocols.

The Analytical Challenge of Cyclic Amines

Aliphatic and cyclic amines, such as N,2-dimethyloxan-4-amine, present unique challenges in HPLC analysis. Their strong basicity can lead to interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing) and reduced column longevity. Furthermore, many simple amines lack a strong chromophore, making UV detection difficult without derivatization. This guide will address these challenges by proposing a method that mitigates these issues and comparing it with a technique that offers orthogonal detection capabilities.

Primary Method: Reversed-Phase HPLC with UV Detection

A well-developed RP-HPLC method with UV detection remains a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. For N,2-dimethyloxan-4-amine, which lacks a significant UV chromophore, a pre-column derivatization step can be employed to enhance detectability.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Rationale: The choice of a C18 stationary phase provides a versatile platform for the separation of a wide range of compounds. The use of a mobile phase with a slightly acidic pH helps to protonate the amine, reducing its interaction with the stationary phase and improving peak shape. Pre-column derivatization with a UV-active agent is necessary to achieve adequate sensitivity with a UV detector.

2. Materials:

-

N,2-dimethyloxan-4-amine sample

-

HPLC grade acetonitrile (ACN) and water

-

Formic acid (FA)

-

Derivatization agent (e.g., Dansyl chloride)

-

Reference standards for known impurities (if available)

3. Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Step-by-Step Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh and dissolve the N,2-dimethyloxan-4-amine sample in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

-

To 100 µL of the sample solution, add 100 µL of a derivatization agent solution (e.g., Dansyl chloride in acetone) and 50 µL of a basic buffer (e.g., sodium bicarbonate, pH 9).

-

Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

Cool the reaction mixture and dilute with the mobile phase to a final concentration suitable for injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Set to the absorbance maximum of the derivatized amine.

-

Injection Volume: 10 µL

-

5. Data Analysis:

-

Integrate the peak areas of the main component and all impurities.

-

Calculate the purity of N,2-dimethyloxan-4-amine using the area percent method.

Workflow for HPLC Purity Analysis

Caption: Workflow of the RP-HPLC method for purity analysis.

Alternative Method: Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more comprehensive purity assessment, especially for identifying unknown impurities, UPLC-MS is a powerful alternative.[1][2][3] UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of sub-2 µm particles.[3][4] Coupling UPLC with a mass spectrometer provides highly sensitive and selective detection, eliminating the need for derivatization and offering structural information about impurities.[5][6]

Experimental Protocol: UPLC-MS

1. Rationale: The sub-2 µm particle size of the UPLC column provides significantly higher separation efficiency and speed. Mass spectrometry detection offers high sensitivity and selectivity, allowing for the direct analysis of the non-derivatized amine and the characterization of impurities based on their mass-to-charge ratio (m/z).[5][6]

2. Materials:

-

N,2-dimethyloxan-4-amine sample

-

UPLC grade acetonitrile (ACN) and water

-

Formic acid (FA)

3. Instrumentation:

-

UPLC system with a binary pump and autosampler

-

Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source

-

UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

4. Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the N,2-dimethyloxan-4-amine sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 0.1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic and MS Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 2% B to 98% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 1 µL

-

MS Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 50-500

-

5. Data Analysis:

-

Extract ion chromatograms for the parent compound and any detected impurities.

-

Determine the relative abundance of impurities.

-

Utilize the mass spectra to propose structures for unknown impurities.[6]

Method Comparison

| Parameter | RP-HPLC with UV Detection | UPLC-MS |

| Principle | Separation based on polarity, detection via UV absorbance of a derivative. | Separation based on polarity, detection via mass-to-charge ratio. |

| Speed | Slower (typically 15-30 min run time). | Faster (typically 2-10 min run time).[2][7] |

| Resolution | Good. | Excellent, due to smaller particle size columns.[2][3] |

| Sensitivity | Moderate, dependent on derivatization efficiency. | High to very high.[3] |

| Selectivity | Moderate, relies on chromatographic separation. | Very high, based on m/z. |

| Impurity Identification | Requires isolation and further analysis (e.g., MS, NMR). | Provides mass information for potential identification.[5][6] |

| Sample Preparation | More complex due to derivatization. | Simpler, direct injection. |

| Cost | Lower instrument and operational cost. | Higher initial investment and maintenance costs.[2] |

Visual Comparison of Analytical Techniques

Caption: Comparison of HPLC-UV and UPLC-MS workflows.

Conclusion and Recommendations

The choice between RP-HPLC with UV detection and UPLC-MS for the purity analysis of N,2-dimethyloxan-4-amine depends on the specific requirements of the analysis.

-

For routine quality control where known impurities are monitored and high throughput is not a primary concern, the RP-HPLC method with pre-column derivatization offers a reliable and cost-effective solution. Its robustness makes it suitable for implementation in a wide range of laboratory settings.

-

During drug development and for in-depth impurity profiling, the UPLC-MS method is highly recommended.[1] Its superior speed, resolution, and sensitivity, coupled with the ability to provide structural information on unknown impurities, are invaluable for ensuring the safety and quality of the drug substance.[2][3][6]

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their analytical needs, ensuring the integrity of their research and the quality of their products.

References

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]7]

-

ResearchGate. (2017, December 4). comparative determination of biogenic amines by hplc-dad and uplc-tq/ms techniques: advantages and disadvantages. Retrieved from [Link]1]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, June 30). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. Retrieved from [Link]4]

-

Lab Manager. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]2]

-

Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]3]

-

PubMed. (1994, March-April). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. Retrieved from [Link]

-

MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]5]

-

Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sepscience.com [sepscience.com]

- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.